CINNAMYL METHACRYLATE

Descripción general

Descripción

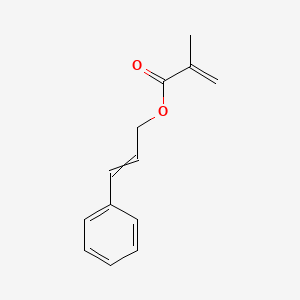

CINNAMYL METHACRYLATE is an organic compound with the molecular formula C({13})H({14})O(_{2}). It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to a prop-2-enyl chain, which is further esterified with 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CINNAMYL METHACRYLATE typically involves the esterification of cinnamic acid derivatives with 2-methylprop-2-enoic acid. One common method is the reaction of cinnamyl alcohol with methacrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. Catalysts such as sulfuric acid or ion-exchange resins are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Homopolymerization

Cinnamyl methacrylate undergoes radical polymerization under controlled conditions. A study demonstrated successful homopolymerization using methyl trifluoromethanesulfonate (Tf<sub>2</sub>NTMS) as a catalyst in dichloromethane at −35°C . Key findings include:

-

Reaction mechanism : Initiated via cationic polymerization, forming poly(this compound) with a controlled molecular weight.

-

Structure : FTIR analysis confirmed the presence of ester carbonyl (C=O at 1730 cm<sup>−1</sup>) and aromatic C=C (1520–1546 cm<sup>−1</sup>) groups in the polymer backbone .

Example Reaction Setup:

| Component | Quantity | Conditions |

|---|---|---|

| Methyl cinnamate | 13 mmol | −35°C, CH<sub>2</sub>Cl<sub>2</sub> |

| Tf<sub>2</sub>NTMS | 0.26 mmol | 2.5 h reaction time |

Copolymerization

CMA copolymerizes with ethyl methacrylate (EMA) via free-radical initiation using AIBN in 1,4-dioxane at 60°C :

-

Reactivity ratios : Determined via Finneman-Ross (F-R) and Kelen-Tudos (K-T) methods:

Monomer Pair r<sub>1</sub> (CMA) r<sub>2</sub> (EMA) CMA-EMA 0.142 0.903 -

Statistical sequence : EMA monomers incorporate preferentially due to steric hindrance from CMA’s cinnamyl group, leading to random copolymers .

Thermal Decomposition

TG/DTG and FTIR studies reveal CMA’s decomposition in four stages under oxidative conditions :

Stages and Products:

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Products |

|---|---|---|---|

| 1 | <190 | 5–8 | Low-MM poly(CMA) fragments |

| 2 | 190–360 | 25–30 | Starch degradation products (CO<sub>2</sub>, H<sub>2</sub>O) |

| 3 | 360–500 | 20–25 | High-MM poly(CMA) depolymerization (CH<sub>4</sub>, aromatics) |

| 4 | >500 | 18–22 | Residue combustion (CO, CO<sub>2</sub>, CH<sub>4</sub>) |

-

Mechanism : Radical scission of ester and aromatic bonds, followed by decarboxylation and condensation .

Enzymatic Reduction

CMA derivatives participate in biocatalytic pathways. For example:

-

Cinnamyl alcohol synthesis : Using E. coli ADH enzymes, CMA’s aldehyde group is reduced to cinnamyl alcohol (84% conversion) .

-

Key parameters :

Biocatalyst Substrate Conversion (%) Product Ratio (3 :4 ) MCAR + ScADH Cinnamate >90 ~20:1

Radical Crosslinking

CMA’s pendant cinnamyl group enables photo-crosslinking :

-

UV-initiated reactions : The α,β-unsaturated ester undergoes [2+2] cycloaddition, forming crosslinked networks .

-

Applications : Used in coatings and drug delivery systems due to enhanced thermal stability (up to 360°C) .

Statistical Sequence Analysis in Copolymers

For CMA-EMA copolymers:

Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Copolymers Formation

CMA is frequently used in copolymerization processes with other methacrylates, such as ethyl methacrylate (EMA). Research has shown that the copolymerization of CMA with EMA leads to materials with improved thermal and mechanical properties compared to conventional polymers. The reactivity ratios of these monomers have been studied to predict the composition and structural characteristics of the resulting copolymers .

Table 1: Reactivity Ratios of Cinnamyl Methacrylate Copolymers

| Monomer Pair | Reactivity Ratio (r1:r2) | Properties Enhanced |

|---|---|---|

| CMA - EMA | 0.67:1 | Improved thermal stability and flexibility |

| CMA - Styrene | 0.85:1 | Enhanced miscibility and hydrophilicity |

Biomedical Applications

Dental Composites

One significant application of CMA is in dental materials. The incorporation of photodimerized this compound into dental composites has shown to improve mechanical properties and biocompatibility. Studies indicate that these composites exhibit better performance than traditional materials, potentially increasing the longevity of dental restorations .

Table 2: Properties of Dental Composites with PD-CMA

| Composite Type | Mechanical Properties (MPC%) | Glass Transition Temperature (Tg) |

|---|---|---|

| Control Composite | 45% | 60°C |

| Composite with PD-CMA | 55% | 70°C |

Material Science Applications

Modification of Polymers

CMA has been utilized to modify existing polymers to enhance their properties. For example, grafting this compound onto poly(vinylidene fluoride) (PVDF) has been shown to improve hydrophilicity, making it suitable for membrane applications . Additionally, the use of CMA in starch graft copolymers has demonstrated improvements in physical properties through covalent bonding with starch backbones .

Photopolymerization Techniques

UV-Crosslinked Polymers

The ability of CMA to undergo photopolymerization makes it valuable in creating UV-crosslinked polymers. This process allows for the development of materials that are not only strong but also have controlled degradation rates, which is crucial for various applications including coatings and adhesives .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Study on Dental Composites : A study demonstrated that incorporating PD-CMA into dental composites significantly improved their mechanical properties and biocompatibility compared to traditional composites, suggesting potential for longer-lasting dental restorations .

- Hydrophilicity Enhancement in Membranes : Research highlighted the successful grafting of CMA onto PVDF membranes, resulting in significantly improved hydrophilicity and performance in filtration applications .

- Grafting on Starch Polymers : A study focused on the grafting of CMA onto potato starch, revealing enhanced physical properties and suggesting its potential use in biodegradable materials .

Mecanismo De Acción

The mechanism of action of CINNAMYL METHACRYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release active compounds that exert their effects through specific biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of a 2-methylprop-2-enoate group.

Ethyl cinnamate: Contains an ethyl ester group instead of a 2-methylprop-2-enoate group.

3-Phenylprop-2-enyl acetate: Contains an acetate ester group instead of a 2-methylprop-2-enoate group.

Uniqueness

CINNAMYL METHACRYLATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.

Actividad Biológica

Cinnamyl methacrylate (CMA) is an important compound in the field of polymer chemistry and biomedicine, particularly known for its applications in dental materials and its biological activities. This article explores the biological activity of CMA, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from methacrylic acid and cinnamyl alcohol. Its chemical structure can be represented as follows:

This compound possesses a double bond in the methacrylate group, which allows it to undergo polymerization, making it useful in various applications, particularly in dental composites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, research indicates that cinnamic acid derivatives exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against different microorganisms have been documented, showing that structural modifications can enhance bioactivity.

| Compound | MIC (μM) against Candida spp. | MIC (μM) against A. flavus |

|---|---|---|

| Methyl Cinnamate | 789.19 | 1578.16 |

| Ethyl Cinnamate | 726.36 | Not reported |

| This compound | To be determined | To be determined |

The data suggest that increasing lipophilicity through structural modifications can lead to improved penetration into biological membranes, enhancing antimicrobial efficacy .

Cytotoxicity and Cell Viability

The cytotoxic effects of CMA have also been studied, particularly in the context of its use in dental materials. A study evaluating photodimerized this compound (PD-CMA) indicated low cytotoxicity towards human cell lines at therapeutic concentrations. The dark cytotoxicity was minimal, with cell viability remaining above 78% at concentrations up to 80 µg/mL . This suggests that while CMA can exert biological effects, it is relatively safe for use in clinical applications.

Case Studies and Clinical Applications

- Dental Composites : The incorporation of PD-CMA into dental composite resins has shown promising results in improving mechanical properties and biocompatibility. The study reported enhanced flexural strength and modulus compared to conventional composites, indicating potential for longer-lasting restorations .

- Polymerization Studies : Research on the copolymerization of CMA with other monomers such as ethyl methacrylate has demonstrated its utility in forming new materials with tailored properties for specific applications . The reactivity ratios indicate that while CMA is less reactive than EMA, it still contributes significantly to the copolymer's overall characteristics.

Propiedades

Número CAS |

31736-34-2 |

|---|---|

Fórmula molecular |

C13H14O2 |

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3/b9-6+ |

Clave InChI |

QJAIDMRTITZOLC-RMKNXTFCSA-N |

SMILES |

CC(=C)C(=O)OCC=CC1=CC=CC=C1 |

SMILES isomérico |

CC(=C)C(=O)OC/C=C/C1=CC=CC=C1 |

SMILES canónico |

CC(=C)C(=O)OCC=CC1=CC=CC=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.